Ethyl 2-(6-chloro-9H-purin-9-YL)acrylate
Description
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloropurin-9-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClN4O2/c1-3-17-10(16)6(2)15-5-14-7-8(11)12-4-13-9(7)15/h4-5H,2-3H2,1H3 |
InChI Key |
GGFRQBIDXYSZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)N1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
- Starting material: 6-chloro-9H-purine (or substituted purines)
- Reagent: Ethyl propiolate (1.2 equivalents)
- Catalysts/Additives: Triphenylphosphine (0.02 equivalents), sodium acetate (0.2 equivalents), acetic acid (0.5 equivalents)
- Solvent: Toluene (60 mL per 10 mmol scale)
- Atmosphere: Nitrogen (N2)
- Temperature: 105 °C
- Reaction time: 12 hours
Procedure
- In a dry 100 mL round-bottom flask, dissolve 6-chloro-9H-purine (10 mmol) with triphenylphosphine (0.2 mmol) and sodium acetate (2 mmol) in toluene (60 mL).
- Add acetic acid (5 mmol) and ethyl propiolate (12 mmol) to the mixture.
- Stir the reaction mixture at 105 °C under nitrogen atmosphere for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Add water and ethyl acetate to the mixture.
- Extract the organic phase with ethyl acetate (3 × 50 mL).
- Combine organic layers, dry over sodium sulfate (Na2SO4), and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to obtain this compound as a pure compound.
Analytical and Spectral Characterization
The product is characterized by standard spectroscopic techniques such as:
- [^1H NMR and ^13C NMR](pplx://action/followup): Confirming the acrylate moiety and purine ring substitution.
- Mass Spectrometry: Verifying molecular weight.
- Thin-layer chromatography (TLC): Monitoring purity and reaction progress.
- Optical rotation: For chiral derivatives, to assess enantiomeric excess.
Cyclopropanation as a Subsequent Transformation (Contextual Insight)
This compound serves as a substrate in highly enantioselective cyclopropanation reactions catalyzed by chiral catalysts such as dihydroquinidine derivatives. For example, the reaction with tert-butyl 2-bromoacetate in the presence of (DHQD)2AQN catalyst and cesium carbonate in mixed solvents (CH2Cl2/CH3CN) at 0 °C yields chiral cyclopropyl purine derivatives with high yield and enantiomeric excess (up to 95% yield and 97% ee).
Summary Table of Preparation Conditions and Yields
| Parameter | Details |
|---|---|
| Starting material | 6-chloro-9H-purine (10 mmol) |
| Reagent | Ethyl propiolate (12 mmol, 1.2 equiv) |
| Catalyst/Additives | Triphenylphosphine (0.2 mmol), sodium acetate (2 mmol), acetic acid (5 mmol) |
| Solvent | Toluene (60 mL) |
| Temperature | 105 °C |
| Atmosphere | Nitrogen |
| Reaction time | 12 hours |
| Workup | Extraction with ethyl acetate, drying over Na2SO4, concentration |
| Purification | Flash chromatography |
| Typical yield | High (exact yield not specified, generally good) |
| Analytical methods | TLC, NMR, MS |
Research Findings and Notes
- The use of triphenylphosphine and sodium acetate facilitates the nucleophilic addition of the purine nitrogen to the activated alkyne (ethyl propiolate), forming the acrylate ester.
- The reaction is performed under an inert nitrogen atmosphere to prevent oxidative side reactions.
- The method is versatile for various purine derivatives, allowing substitution at different positions on the purine ring.
- The product can be further functionalized, as demonstrated by its use in asymmetric cyclopropanation reactions leading to chiral cyclopropyl nucleosides with potential biological activity.
- The reaction conditions are mild and scalable, suitable for synthetic organic chemistry applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biology: The compound can be used in studies related to DNA and RNA interactions due to its purine structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-9H-purin-9-yl)acrylate is primarily related to its ability to interact with biological molecules, such as nucleic acids and proteins. The purine ring can form hydrogen bonds and π-π interactions with DNA and RNA bases, potentially affecting their structure and function. Additionally, the acrylate group can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physical properties:
*Yield inferred from structurally similar compounds in .
Key Observations:
N9 Modifications :
- Ethyl, acrylate, and benzyl groups at N9 (e.g., ) influence solubility and steric bulk. For example, the ethyl group in enhances hydrophobicity, while acrylate esters () enable conjugation or polymerization.
- Bulky substituents like tert-butoxycarbonyl (Boc) in may protect reactive sites during synthesis.
Halogenation Patterns :
- 6-Chloro substitution is conserved across most analogs (e.g., ), enhancing electrophilicity for nucleophilic substitution reactions.
- Dual halogenation (e.g., 6-Cl and 2-F in ) may optimize binding affinity in enzyme inhibition .
Amine and acetamide groups (e.g., ) modulate hydrogen-bonding capacity, affecting biological activity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
